molecular formula C13H20N2O4 B2846246 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide CAS No. 1911719-75-9

5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2846246
CAS No.: 1911719-75-9
M. Wt: 268.313
InChI Key: QZHXIJAEDYNZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, leading to various biological effects . For example, it may inhibit specific enzymes or receptors, thereby modulating cellular processes and pathways .

Properties

IUPAC Name

5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(17,5-6-18-2)8-14-12(16)10-7-11(19-15-10)9-3-4-9/h7,9,17H,3-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHXIJAEDYNZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=NOC(=C1)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.